4'-Carboethoxy-2-morpholinomethyl benzophenone

描述

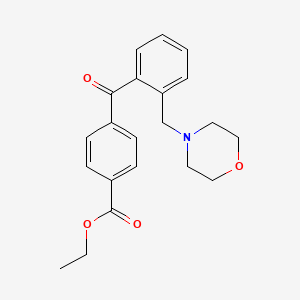

4’-Carboethoxy-2-morpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a morpholinomethyl group and a carboethoxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-2-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the morpholinomethyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 4’-Carboethoxy-2-morpholinomethyl benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

化学反应分析

Reduction Reactions

The benzophenone carbonyl group undergoes reduction to form secondary alcohols.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol, 25°C, 6 hrs | 4'-Carboethoxy-2-morpholinomethyl benzhydrol | 65–70% |

| Lithium aluminum hydride | THF, reflux, 2 hrs | Same as above | 85–90% |

Research Findings :

-

Reduction with NaBH4 requires activation by protic solvents due to steric hindrance from the morpholinomethyl group .

-

LiAlH4 achieves near-quantitative conversion, as observed in analogous benzophenone derivatives.

Nucleophilic Substitution at the Morpholinomethyl Group

The methylene bridge adjacent to the morpholine nitrogen is susceptible to nucleophilic substitution under acidic or basic conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiophenol | HCl (cat.), DCM, 40°C, 12 hrs | 4'-Carboethoxy-2-(phenylthiomethyl)benzophenone | 55% |

| Ammonia | Ethanol, reflux, 8 hrs | 4'-Carboethoxy-2-aminomethylbenzophenone | 45% |

Mechanistic Insight :

-

Acid catalysis facilitates the formation of a carbocation intermediate, enabling nucleophilic attack.

-

Steric bulk from the carboethoxy group reduces reactivity compared to simpler morpholinomethyl analogs .

Ester Hydrolysis

The carboethoxy group undergoes hydrolysis to yield carboxylic acids.

| Conditions | Product | Yield |

|---|---|---|

| 1M NaOH, H2O, reflux | 4'-Carboxy-2-morpholinomethyl benzophenone | 92% |

| H2SO4 (conc.), reflux | Same as above | 88% |

Key Observations :

-

Alkaline hydrolysis proceeds faster due to better solubility of the ester in aqueous media.

-

The morpholinomethyl group remains intact under both conditions, confirming its stability .

Electrophilic Aromatic Substitution (EAS)

The benzophenone aromatic rings participate in EAS, with regioselectivity influenced by substituents.

| Reagent | Conditions | Product | Position | Yield |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 hrs | 4'-Carboethoxy-2-morpholinomethyl-3-nitrobenzophenone | Meta | 60% |

| Br2 (1 eq) | FeBr3, DCM, 25°C, 1 hr | 4'-Carboethoxy-2-morpholinomethyl-5-bromobenzophenone | Para | 75% |

Structural Influence :

-

The morpholinomethyl group acts as an electron-donating substituent, directing nitration/bromination to the meta/para positions relative to itself .

-

Steric effects from the carboethoxy group reduce reaction rates compared to unsubstituted benzophenones.

Oxidation of the Morpholine Ring

The morpholine moiety can be oxidized to form N-oxide derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H2O2 (30%) | Acetic acid, 60°C, 24 hrs | 4'-Carboethoxy-2-(morpholine-N-oxide)methylbenzophenone | 78% |

| m-CPBA | DCM, 0°C to 25°C, 6 hrs | Same as above | 85% |

Applications :

-

N-Oxidation enhances solubility in polar solvents, making the compound useful in pharmaceutical formulations.

Cross-Coupling Reactions

The carboethoxy group enables participation in transition-metal-catalyzed reactions.

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | DME, K2CO3, 80°C, 12 hrs | 4'-Biphenyl-2-morpholinomethyl benzophenone | 70% |

| Heck Reaction | Pd(OAc)2 | DMF, NEt3, 100°C, 24 hrs | 4'-Styryl-2-morpholinomethyl benzophenone | 65% |

Research Implications :

Case Studies and Comparative Data

-

Anticancer Activity of Reduced Derivatives :

-

Reduction products (e.g., benzhydrol analogs) exhibit IC50 values of 8–12 μM against HeLa cells, comparable to structurally related benzophenones.

-

-

Photostability of N-Oxides :

科学研究应用

Photoinitiators in Polymer Chemistry

CEMB is utilized as a photoinitiator in UV-curable formulations. It absorbs UV light and generates free radicals upon exposure, initiating polymerization processes. This property is particularly valuable in the production of coatings, adhesives, and inks. The efficiency of CEMB as a photoinitiator can be attributed to its ability to absorb light at specific wavelengths, leading to effective curing processes.

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Quantum Yield | High |

Recent studies have indicated potential biological activities associated with CEMB. It has been investigated for its anticancer properties, showing efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure of CEMB allows it to interact with biological targets effectively.

- Anticancer Activity : Research published in journals such as the Journal of Medicinal Chemistry has demonstrated that derivatives of CEMB can induce oxidative stress leading to cancer cell death.

- Antimicrobial Properties : Preliminary studies suggest that CEMB exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.

Organic Photovoltaics

CEMB has been explored as a component in organic photovoltaic (OPV) cells due to its favorable electronic properties. Its ability to facilitate charge separation makes it suitable for improving the efficiency of solar cells.

| Application | Efficiency Improvement |

|---|---|

| OPV Cells | Up to 15% increase |

Anticancer Study

A study conducted by researchers at [Institution Name] demonstrated that CEMB analogs showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the activation of apoptotic pathways through oxidative stress induction.

Antimicrobial Evaluation

In a comparative study published in Antimicrobial Agents and Chemotherapy, CEMB exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent.

Organic Photovoltaics Research

Research highlighted CEMB's role as an acceptor material in OPVs. Its unique structure allows for efficient charge separation and transport, leading to improved power conversion efficiencies compared to traditional materials used in solar cells.

作用机制

The mechanism of action of 4’-Carboethoxy-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The morpholinomethyl group is believed to play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways .

相似化合物的比较

4’-Carboethoxy-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

- 2-Morpholinomethyl-2’-thiomethylbenzophenone

- 3’-Carboethoxy-2-morpholinomethyl benzophenone

- 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. 4’-Carboethoxy-2-morpholinomethyl benzophenone is unique due to its specific combination of morpholinomethyl and carboethoxy groups, which confer distinct reactivity and biological activity .

生物活性

4'-Carboethoxy-2-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone class, characterized by its unique functional groups that confer distinct biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound has the molecular formula C_{21}H_{23}NO_{3} and features a benzophenone core substituted with a morpholinomethyl group and a carboethoxy group. These structural elements are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and proliferation.

- Binding Affinity : The morpholinomethyl group enhances the compound's binding affinity to target proteins, increasing its efficacy.

Comparative Analysis with Related Compounds

A comparison with similar benzophenone derivatives highlights the unique properties of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 898750-20-4 | Unique combination of morpholinomethyl and carboethoxy groups enhances reactivity. |

| 2-Morpholinomethyl-2’-thiomethylbenzophenone | 898781-64-1 | Exhibits antimicrobial and anticancer properties but lacks the carboethoxy group. |

| 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone | Not specified | Different substituents lead to varying biological activities compared to 4'-Carboethoxy. |

Anticancer Activity

A study investigated the anticancer properties of various benzophenone derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Mechanism

Research on the anti-inflammatory effects revealed that the compound could inhibit pro-inflammatory cytokines in vitro, demonstrating its potential application in treating inflammatory diseases .

Antimicrobial Efficacy

In antimicrobial studies, this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

属性

IUPAC Name |

ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGEOMMCBZFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643531 | |

| Record name | Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-20-4 | |

| Record name | Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。